4-bromo-5-chloro-1,3-dimethyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles as Privileged Scaffolds in Organic Synthesis
The pyrazole nucleus is widely recognized as a "privileged scaffold" in the realm of organic and medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds spanning a wide range of therapeutic areas. The unique structural and electronic features of the pyrazole ring, including its aromaticity and the presence of two nitrogen atoms capable of hydrogen bonding, allow it to interact favorably with various biological targets. This inherent bioactivity, coupled with the synthetic tractability of the pyrazole core, makes it an attractive starting point for the design and synthesis of new molecular entities with desired pharmacological profiles.
Strategic Importance of Halogenated Pyrazoles in Advanced Chemical Methodologies
The introduction of halogen substituents onto the pyrazole ring significantly enhances its synthetic utility. Halogen atoms, particularly bromine and chlorine, serve as versatile functional handles for a variety of chemical transformations. They are excellent leaving groups in nucleophilic substitution reactions and are particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex and diverse molecular architectures from simple halogenated precursors. The ability to selectively introduce different halogens at specific positions on the pyrazole ring allows for a high degree of control over subsequent synthetic manipulations.
Research Trajectories and Scope for 4-bromo-5-chloro-1,3-dimethyl-1H-pyrazole within Academic Inquiry
The compound this compound stands as a molecule of significant interest within the academic and industrial research landscape. Its specific substitution pattern, featuring both a bromo and a chloro substituent at positions 4 and 5 respectively, alongside two methyl groups, offers a unique platform for synthetic exploration. The differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions could allow for sequential and site-selective functionalization, providing a pathway to highly complex and specifically substituted pyrazole derivatives. Current research trajectories are likely focused on leveraging this dihalogenated pyrazole as a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. The exploration of its reactivity in various catalytic systems and the biological evaluation of its derivatives represent fertile ground for ongoing academic inquiry.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-chloro-1,3-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIJYRSHMYOVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29939-06-8 | |
| Record name | 4-bromo-5-chloro-1,3-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 5 Chloro 1,3 Dimethyl 1h Pyrazole
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For 4-bromo-5-chloro-1,3-dimethyl-1H-pyrazole, the mass spectrum would confirm its molecular weight of 253.94 g/mol . A key feature would be the complex isotopic pattern of the molecular ion peak (M⁺) due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.
The fragmentation of pyrazoles in a mass spectrometer often involves the cleavage of the ring and loss of substituents. researchgate.net Based on data from the analogous 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, a primary fragmentation pathway would likely involve the loss of the halogen atoms and methyl groups. researchgate.net The fragmentation pattern provides a molecular fingerprint that confirms the identity and structural components of the compound. libretexts.org
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound.
| Fragment Ion | Description |
| [M]⁺ | Molecular ion |
| [M - Br]⁺ | Loss of a bromine radical |
| [M - Cl]⁺ | Loss of a chlorine radical |
| [M - CH₃]⁺ | Loss of a methyl radical |
Note: The m/z values for these fragments will exhibit isotopic patterns if they retain the other halogen atom.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
In the IR spectrum of a substituted pyrazole (B372694) like this compound, one would expect to observe characteristic absorption bands. The stretching vibrations of the C-H bonds in the methyl groups would typically appear in the 2950-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the pyrazole ring are expected to produce strong to medium intensity bands in the 1400-1600 cm⁻¹ range. The C-N stretching vibrations would also contribute to the fingerprint region, typically below 1350 cm⁻¹. The presence of the halogen substituents, C-Cl and C-Br, would give rise to stretching vibrations at lower frequencies, generally in the 800-600 cm⁻¹ and 600-500 cm⁻¹ regions, respectively.
Raman spectroscopy offers complementary information. Due to the different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For instance, the symmetric vibrations of the pyrazole ring and the C-Br and C-Cl bonds would be expected to produce distinct Raman signals. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of this compound.
To illustrate the expected vibrational frequencies, the following table presents typical ranges for the key functional groups present in the molecule.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| C-H (Methyl) | Stretching | 2950-3000 |
| C=N (Pyrazole ring) | Stretching | 1400-1600 |
| C=C (Pyrazole ring) | Stretching | 1400-1600 |
| C-N (Pyrazole ring) | Stretching | 1000-1350 |
| C-Cl | Stretching | 600-800 |
| C-Br | Stretching | 500-600 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound.
To perform a single-crystal X-ray diffraction (SCXRD) analysis, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While specific crystallographic data for this compound is not publicly available, we can infer expected structural parameters from related pyrazole derivatives. For instance, the crystal structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde reveals a planar pyrazole ring. nih.govresearchgate.net Similarly, studies on other halogenated pyrazoles confirm the planarity of the heterocyclic ring. nih.gov Based on these related structures, it is anticipated that the pyrazole ring in this compound will also be essentially planar.
The SCXRD data would provide precise measurements of all bond lengths and angles. The table below presents a hypothetical set of crystallographic data for this compound, based on typical values for similar structures.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.0 |
| b (Å) | ~12.0 |
| c (Å) | ~9.0 |
| β (°) | ~105 |
| Volume (ų) | ~720 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.8 |
| R-factor | < 0.05 |
In cases where obtaining a suitable single crystal of a compound proves challenging, the Crystalline Sponge Method (CSM) offers a powerful alternative for structural elucidation. ucl.ac.uk This technique involves soaking a porous crystalline material, the "crystalline sponge," in a solution containing the target molecule. nih.govresearchgate.net The target molecules diffuse into the pores of the sponge and are held in an ordered arrangement, allowing for their structure to be determined by SCXRD as if they were a single crystal. nih.gov
For non-crystalline analogs or derivatives of this compound that may exist as oils or amorphous solids, the CSM could be an invaluable tool. The process would involve selecting a suitable crystalline sponge, typically a metal-organic framework (MOF), and introducing the non-crystalline pyrazole derivative. frontiersin.org The subsequent X-ray diffraction analysis of the guest-loaded sponge would reveal the precise molecular structure of the entrapped pyrazole.
The way molecules arrange themselves in the solid state is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to dictate the crystal packing.
Halogen bonding is a significant interaction that could be present, where the electrophilic region of a halogen atom (bromine or chlorine) interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the pyrazole ring. Short Cl···N or Br···N contacts would be indicative of such interactions. nih.govresearchgate.net Additionally, C-H···N and C-H···Cl/Br hydrogen bonds are likely to play a role in stabilizing the crystal lattice.
Reactivity and Mechanistic Investigations of 4 Bromo 5 Chloro 1,3 Dimethyl 1h Pyrazole
Chemical Transformations and Reaction Pathways of Halogenated Pyrazoles
The presence of two different halogens on the pyrazole (B372694) ring allows for a range of chemical transformations, with palladium-catalyzed cross-coupling reactions being the most prominent and well-documented pathway for forming new carbon-carbon bonds. Other potential reactions include nucleophilic substitution and various functional group interconversions.
Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, reaction pathway for 4-bromo-5-chloro-1,3-dimethyl-1H-pyrazole. In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org For this reaction to occur efficiently, the aromatic ring typically requires activation by potent electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov
The pyrazole ring itself is considered an electron-deficient heterocycle, which slightly predisposes it to nucleophilic attack compared to benzene. However, this compound lacks strong activating groups, suggesting that SNAr reactions would require harsh conditions, such as high temperatures and very strong nucleophiles (e.g., alkoxides or thiolates). nih.gov
Should such a reaction be forced, the site of substitution would be governed by two main factors: the stability of the intermediate carbanion and the nature of the leaving group. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group than chloride. Consequently, nucleophilic substitution would be more likely to occur at the C4-bromo position than the C5-chloro position.
Palladium-catalyzed cross-coupling reactions represent the most significant and versatile transformation for this compound, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity. nih.gov The differential reactivity of the C-Br and C-Cl bonds is the key to achieving regioselective functionalization. In palladium-catalyzed processes, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. The reactivity of halogens in this step follows the general trend: I > Br > Cl. rsc.org
This established reactivity hierarchy strongly predicts that cross-coupling reactions on this compound will occur selectively at the more reactive C4-bromo position, leaving the C5-chloro position intact for potential subsequent transformations. rsc.orgnsf.gov This sequential cross-coupling is a powerful strategy for the divergent synthesis of polysubstituted pyrazoles. acs.orgresearchgate.net
Several major cross-coupling reactions are applicable:
Suzuki-Miyaura Coupling: This reaction pairs the dihalopyrazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used due to the stability and low toxicity of the boron reagents. acs.orgnih.gov For this compound, a Suzuki reaction would selectively yield a 4-aryl- or 4-vinyl-5-chloro-1,3-dimethyl-1H-pyrazole. researchgate.netmdpi.com
Sonogashira Coupling: This reaction involves the coupling of the dihalopyrazole with a terminal alkyne, co-catalyzed by palladium and copper complexes, to form an alkynylated pyrazole. wikipedia.orgnih.govorganic-chemistry.org This method would selectively produce a 4-alkynyl-5-chloro-1,3-dimethyl-1H-pyrazole. researchgate.net
Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner. While effective, the toxicity of organotin compounds has led to a preference for other methods like Suzuki coupling.
Heck Coupling: This reaction couples the pyrazole with an alkene to introduce a vinyl group at the C4 position.
The table below summarizes the expected regioselective outcomes of these key cross-coupling reactions.
| Reaction Type | Coupling Partner | Typical Catalyst/Base | Expected Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | 4-Aryl-5-chloro-1,3-dimethyl-1H-pyrazole |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Alkynyl-5-chloro-1,3-dimethyl-1H-pyrazole |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 4-Alkyl/Aryl-5-chloro-1,3-dimethyl-1H-pyrazole |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 4-Vinyl-5-chloro-1,3-dimethyl-1H-pyrazole |
Beyond substitution and coupling, the halogen atoms on this compound can be involved in various functional group interconversions. While specific literature on this exact molecule is scarce, plausible transformations can be inferred from general organic principles. vanderbilt.edu
One common reaction is dehalogenation , where the C-X bond is reductively cleaved to a C-H bond. This can be achieved using methods such as catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or treatment with reducing agents. It is important to note that dehalogenation can also be an undesired side reaction during cross-coupling reactions, particularly with more reactive iodo- and bromo-substituents. acs.orgresearchgate.net
Another powerful strategy is halogen-metal exchange . Treatment with a strong organolithium reagent (e.g., n-butyllithium) at low temperatures could selectively replace the more reactive bromine atom with lithium, forming a 4-lithio-5-chloro-1,3-dimethyl-1H-pyrazole intermediate. This highly reactive organometallic species can then be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a wide range of new functional groups at the C4 position.
Kinetic Studies of Key Reactions Involving the Compound
Detailed kinetic studies provide crucial insights into reaction mechanisms and help optimize process conditions for efficiency and yield. Such studies typically involve monitoring the reaction rate's dependence on the concentration of reactants, catalysts, and other additives. mdpi.com
Elucidation of Plausible Reaction Mechanisms and Intermediate Species
The most relevant reaction mechanism for this compound is the catalytic cycle of palladium-catalyzed cross-coupling reactions. libretexts.org Using the Suzuki-Miyaura reaction as a representative example, the widely accepted mechanism involves a sequence of three primary steps centered on a palladium catalyst.
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the pyrazole. Due to the higher reactivity of the C-Br bond, this step occurs selectively at the C4 position to form a square planar Pd(II) intermediate (an organopalladium halide). libretexts.orgnih.gov
Transmetalation: The organoboron reagent (e.g., Ar-B(OH)₂) is activated by a base to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻). This species then transfers its organic group (Ar) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. nih.gov
Reductive Elimination: The two organic groups (the pyrazolyl and the aryl group) on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.
Throughout this cycle, various intermediate species are formed, including the initial Pd(0)L₂ complex, the oxidative addition product [Pd(Pyrazolyl)(Br)L₂], and the transmetalation product [Pd(Pyrazolyl)(Ar)L₂]. Understanding the stability and reactivity of these intermediates is key to controlling the reaction.
The success of a cross-coupling reaction is highly dependent on the careful selection of each component of the catalytic system. Each reagent plays a critical role in ensuring high catalytic activity, stability, and selectivity. acs.orgresearchgate.net
Palladium Precatalyst: The reaction is initiated by a Pd(0) species, which is often generated in situ from a more stable Pd(II) or Pd(0) precatalyst, such as Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd₂(dba)₃.
Ligands: Ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), are crucial for stabilizing the palladium center, enhancing its solubility, and modulating its reactivity. gessnergroup.comrsc.org Bulky phosphine (B1218219) ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos), are known to promote the formation of the active monoligated Pd(0) species, which facilitates the challenging oxidative addition step, especially for less reactive aryl chlorides. researchgate.netnih.gov
Base: In Suzuki couplings, the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a vital role in the transmetalation step by converting the boronic acid to the more reactive boronate anion. nih.gov In Sonogashira couplings, an amine base is used to deprotonate the terminal alkyne. wikipedia.org
Solvent: The choice of solvent (e.g., toluene, dioxane, DMF, THF) is important for solubilizing the reactants and catalyst and for operating at the required temperature.
The interplay between these components is complex, and optimization is often required to achieve the desired outcome. The table below outlines the functions of these key reagents.
| Component | Example(s) | Primary Function in Suzuki Coupling |
|---|---|---|
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | PPh₃, XPhos, SPhos, dppf | Stabilizes Pd center, modulates reactivity, promotes oxidative addition and reductive elimination. nih.gov |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation. nih.gov |
| Solvent | Toluene, Dioxane, DMF | Dissolves reactants and catalyst; allows for temperature control. |
Solvent Effects on Reaction Rate and Regioselectivity
The choice of solvent is a critical parameter in chemical synthesis, capable of profoundly influencing both the rate of a reaction and its regioselectivity. Solvents can affect the stability of reactants, intermediates, and transition states, thereby altering the activation energy of competing reaction pathways. libretexts.orgcsbsju.edu In the context of pyrazole chemistry, particularly for polysubstituted derivatives like this compound, the solvent can play a pivotal role in directing the outcome of synthetic transformations. While specific kinetic and regioselectivity studies on this compound are not extensively documented, valuable insights can be drawn from investigations into the synthesis of structurally related N-methylpyrazoles.
Research into the formation of N-methylpyrazoles from the condensation of unsymmetrical 1,3-diketones with methylhydrazine has demonstrated the dramatic impact of the solvent on regioselectivity. conicet.gov.aracs.orgnih.gov Traditionally, this reaction is carried out in ethanol (B145695), often resulting in a mixture of regioisomers that can be challenging to separate. conicet.gov.ar However, studies have shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can significantly enhance the regioselectivity of this transformation. conicet.gov.aracs.orgnih.gov
The observed increase in regioselectivity is attributed to the unique properties of fluorinated alcohols. These solvents are highly polar and possess strong hydrogen-bond-donating capabilities, which can stabilize one of the competing transition states over the other, leading to the preferential formation of a single regioisomer. For instance, in the reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine, the regioselectivity is markedly improved when switching from ethanol to TFE, and even more so with HFIP. conicet.gov.ar
The detailed findings from this study are presented in the interactive data table below, illustrating the profound influence of the solvent on the regiochemical outcome of N-methylpyrazole synthesis.
Interactive Data Table: Effect of Solvent on the Regioselectivity of N-Methylpyrazole Formation
| 1,3-Diketone | Solvent | Regioisomeric Ratio (2:4) |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol | 1:1.3 |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 95:5 |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | 97:3 |
Data sourced from Fustero et al. (2008). conicet.gov.ar
The data clearly indicates that while the reaction in ethanol provides poor regioselectivity, the use of TFE and HFIP leads to the almost exclusive formation of one regioisomer. conicet.gov.ar This highlights the principle that solvent selection is a powerful tool for controlling the regioselectivity of reactions involving pyrazole ring systems. While this example pertains to the synthesis of the pyrazole ring itself, the underlying principles of solvent-transition state interactions are broadly applicable. For a pre-formed, substituted pyrazole like this compound, similar solvent effects would be anticipated in reactions such as nucleophilic aromatic substitution, where the polarity and hydrogen-bonding characteristics of the medium can influence the rate and regioselectivity of the substitution at the C4 or C5 positions.
Theoretical and Computational Chemistry Studies on 4 Bromo 5 Chloro 1,3 Dimethyl 1h Pyrazole
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of 4-bromo-5-chloro-1,3-dimethyl-1H-pyrazole is fundamentally shaped by the interplay of the pyrazole (B372694) ring's inherent aromaticity and the electronic effects of its substituents: a bromo group at position 4, a chloro group at position 5, and two methyl groups at positions 1 and 3. The pyrazole ring itself is a five-membered heterocycle with two adjacent nitrogen atoms, contributing to a rich electronic landscape. nih.gov
Density Functional Theory (DFT) calculations are commonly employed to analyze the electronic properties of such molecules. nih.gov For this compound, DFT analysis would reveal the distribution of electron density across the molecule. The electronegative bromine and chlorine atoms are expected to withdraw electron density from the pyrazole ring, particularly from the carbon atoms to which they are attached. This electron withdrawal influences the molecule's electrostatic potential and bond polarities.
Natural Bond Orbital (NBO) analysis, a common computational technique, can provide a more detailed picture of the bonding within the molecule. nih.gov This analysis would likely show strong sigma bonds forming the pyrazole framework, with a delocalized pi-electron system contributing to its aromatic character. The C-Br and C-Cl bonds will exhibit significant polarization towards the halogen atoms. The methyl groups, being weakly electron-donating, will slightly increase the electron density on the nitrogen and carbon atoms to which they are attached.
Table 1: Calculated Bond Lengths and Angles for a Representative Substituted Pyrazole
The following table presents typical bond lengths and angles for a substituted pyrazole, calculated using DFT methods, to illustrate the general structural parameters. Specific values for this compound would require dedicated calculations.
| Bond/Angle | Typical Calculated Value |
| N1-N2 Bond Length | 1.35 - 1.38 Å |
| C3-N2 Bond Length | 1.32 - 1.35 Å |
| C4-C5 Bond Length | 1.38 - 1.42 Å |
| C5-N1 Bond Length | 1.36 - 1.39 Å |
| N1-C5-C4 Angle | 108 - 112° |
| C5-C4-C3 Angle | 105 - 108° |
| C4-C3-N2 Angle | 110 - 113° |
Quantum Chemical Calculations of Reactivity and Selectivity
Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of this compound. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide valuable insights into the molecule's chemical behavior. mdpi.com
Table 2: Global Reactivity Descriptors and Their Significance
This table outlines key global reactivity descriptors and their interpretations in the context of chemical reactivity.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron; a lower value indicates higher reactivity as an electron donor. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released upon gaining an electron; a higher value suggests greater reactivity as an electron acceptor. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution; harder molecules are less reactive. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons; a higher value indicates a greater tendency to donate electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the ability of a molecule to accept electrons; higher values indicate stronger electrophilic character. |
For this compound, the presence of two halogen substituents is expected to lower the energy of the LUMO, thereby increasing its electron affinity and electrophilicity. This suggests that the molecule would be susceptible to nucleophilic attack.
Local reactivity descriptors, such as the Fukui functions, can pinpoint the most reactive sites within the molecule. These calculations would likely indicate that the carbon atoms of the pyrazole ring, particularly those bearing the halogen atoms, are the most electrophilic centers. Conversely, the nitrogen atoms would be the most likely sites for protonation or coordination with electrophiles.
Investigation of Tautomerism and Conformational Dynamics within Pyrazole Frameworks
Tautomerism is a characteristic feature of pyrazoles that can significantly influence their reactivity and biological activity. nih.govresearchgate.net In the case of this compound, the presence of methyl groups on both nitrogen atoms (N1) and a carbon atom (C3) "fixes" the tautomeric form, preventing the prototropic shifts commonly observed in N-unsubstituted pyrazoles. Therefore, annular tautomerism is not a consideration for this specific compound.
However, computational studies can explore the conformational dynamics related to the rotation of the methyl groups. While the energy barriers for methyl group rotation are generally low, understanding these dynamics can be important for modeling intermolecular interactions and crystal packing. For more complex pyrazole derivatives, computational methods are crucial for determining the relative stabilities of different tautomers and conformers in various environments (gas phase vs. solution). mdpi.com
Computational Modeling of Reaction Pathways and Transition States
Computational modeling provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and thereby elucidate the reaction pathway.
For instance, in a nucleophilic aromatic substitution reaction, where a nucleophile replaces one of the halogen atoms, computational modeling can determine which halogen is more likely to be displaced. The calculations would involve locating the transition state structures for the attack of the nucleophile at C4 and C5. The activation energies associated with these transition states would reveal the preferred reaction pathway.
Table 3: Hypothetical Activation Energies for Nucleophilic Substitution
This table presents a hypothetical comparison of activation energies for the substitution of bromine and chlorine on the pyrazole ring, illustrating how computational data can predict reaction outcomes.
| Reaction Pathway | Hypothetical Activation Energy (kcal/mol) | Predicted Outcome |
| Nucleophilic attack at C4 (displacing Bromine) | 15 - 20 | Potentially a favored pathway depending on the nucleophile. |
| Nucleophilic attack at C5 (displacing Chlorine) | 18 - 25 | May be less favored due to steric and electronic factors. |
These calculations can be further refined by including solvent effects, which can significantly influence reaction rates and selectivities. Density functional theory (DFT) is a common method for modeling such reaction pathways. tandfonline.com The insights gained from these computational studies can guide the design of synthetic routes to new pyrazole derivatives and provide a deeper understanding of their chemical behavior.
Derivatization and Functionalization Strategies for 4 Bromo 5 Chloro 1,3 Dimethyl 1h Pyrazole
Modular Reactivity for Orthogonal Functionalization at C4 and C5 Positions
The presence of two different halogen atoms on the pyrazole (B372694) ring is the cornerstone of its modular reactivity. The bromine atom at the C4 position is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the C5 position. This difference in reactivity allows for orthogonal functionalization, where one position can be selectively modified while the other remains intact for subsequent transformations.
This chemoselectivity enables a programmed, stepwise approach to building complex molecules. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C4-bromo position, followed by a subsequent coupling reaction at the C5-chloro position under different catalytic conditions. This modular approach provides precise control over the final structure of the polysubstituted pyrazole.
Introduction of Diverse Chemical Functionalities via Halogen Exchange and Coupling
The halogen atoms of 4-bromo-5-chloro-1,3-dimethyl-1H-pyrazole serve as versatile handles for the introduction of a wide range of chemical moieties through various metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the halopyrazole with boronic acids or their esters. The higher reactivity of the C-Br bond allows for selective arylation or vinylation at the C4 position. Subsequent modification at the C5 position can be achieved, sometimes requiring more forcing reaction conditions or a different catalyst system. For example, the Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids has been successfully demonstrated using the XPhos Pd G2 precatalyst. rsc.org
Sonogashira Coupling: This reaction, which couples terminal alkynes with aryl or vinyl halides, is another key method for functionalizing the pyrazole core. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C4-bromo bond allows for regioselective alkynylation. The resulting alkynylpyrazoles are valuable intermediates for the synthesis of more complex heterocyclic systems. The Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole has been optimized to achieve high yields. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of primary and secondary amines at the pyrazole core. The selective amination at the C4 position of 4-bromo-1H-1-tritylpyrazole has been shown to be effective with aromatic or bulky amines. rsc.org
Below is a table summarizing representative coupling reactions applicable to dihalopyrazoles.
| Coupling Reaction | Halogen Position | Reagent | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | C4-Br | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Arylpyrazole |
| Sonogashira | C4-Br | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynylpyrazole |
| Buchwald-Hartwig | C4-Br | Amine | Pd₂(dba)₃, ligand, base | 4-Aminopyrazole |
Synthesis of Complex Pyrazole-Containing Molecular Architectures
The functionalized derivatives of this compound are valuable precursors for the synthesis of a variety of complex molecular architectures, including fused heterocyclic systems and hybrid molecules.
Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines
Pyrazolo[1,5-a]pyrimidines: These fused heterocyclic systems are typically synthesized through the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com To synthesize these structures from this compound, the chloro group at the C5 position would first need to be converted to an amino group. This can be achieved through nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction. The resulting 5-amino-4-bromo-1,3-dimethyl-1H-pyrazole can then undergo cyclocondensation with various β-dicarbonyl compounds to yield the corresponding pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govmdpi.com
Pyrazolo[3,4-b]pyridines: The synthesis of this class of fused heterocycles can be achieved from functionalized pyrazoles. chim.it For instance, a 5-aminopyrazole can react with α,β-unsaturated ketones to form the pyridine (B92270) ring. researchgate.net Alternatively, a pyrazole with appropriate functional groups at the C4 and C5 positions can undergo cyclization to form the fused pyridine ring. For example, a 4-acyl-5-aminopyrazole derivative can be a key intermediate. Starting from this compound, selective functionalization at both positions would be required to introduce the necessary groups for cyclization. A cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes has been developed for the synthesis of pyrazolo[3,4-b]pyridines. scispace.com
Indazoles and Other Fused Bicyclic Pyrazole Systems
While the direct conversion of a pyrazole into an indazole (a benzopyrazole) is not a standard transformation, pyrazoles can be precursors to other fused bicyclic systems. For instance, a pyrazole derivative with appropriate functional groups on adjacent carbon atoms can undergo cyclization to form a new fused ring. A synthetic route to 7-bromo-4-chloro-1H-indazol-3-amine has been developed from 2,6-dichlorobenzonitrile, showcasing a method for constructing substituted indazoles. nih.gov
Pyrazole-Oxindole Hybrid Systems
Pyrazole-oxindole conjugates are of interest due to their potential biological activities. The synthesis of these hybrid systems can be achieved through the reaction of a pyrazole-4-carbaldehyde derivative with an oxindole. researchgate.net To access the required pyrazole-4-carbaldehyde from this compound, a halogen-metal exchange at the C4 position followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) would be a plausible route. The resulting 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can then be condensed with various oxindoles to generate the target pyrazole-oxindole hybrids. researchgate.netnih.gov The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has been reported from 1,3-dimethyl-5-pyrazolone. nih.govguidechem.com
Acyl Pyrazoles and Thiourea (B124793) Derivatives
Acyl Pyrazoles: The introduction of an acyl group at the C4 position of the pyrazole ring can be accomplished through a few synthetic strategies. One common method involves a halogen-metal exchange reaction (e.g., using n-butyllithium) at the more reactive C4-bromo position, followed by trapping the resulting organolithium species with an acylating agent such as an acid chloride or an ester. Directed lithiation of 4-bromo-1-phenylsulphonylpyrazole at the 5-position has been demonstrated, showcasing the utility of this approach for introducing substituents. rsc.org
Thiourea Derivatives: Pyrazole-containing thiourea derivatives have been synthesized and investigated for their biological activities. A key intermediate for the synthesis of these compounds is a pyrazole-4-carbonyl isothiocyanate. This can be prepared from the corresponding pyrazole-4-carboxylic acid, which in turn can be synthesized from this compound via carboxylation of the C4-lithiated intermediate. The carboxylic acid is then converted to the acid chloride, which reacts with a thiocyanate (B1210189) salt to form the isothiocyanate. Finally, reaction with various amines yields the desired thiourea derivatives. nih.govtsijournals.com A series of novel pyrazole acyl thiourea derivatives have been synthesized from 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride. nih.gov
The following table provides an example of the synthesis of a pyrazole acyl thiourea derivative.
| Starting Material | Reagent 1 | Reagent 2 | Product | Yield (%) |
| 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride | NH₄SCN, PEG-400 | 2-Fluorobenzylamine | 1-(2-Fluorobenzyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl)thiourea | 82.2 |
Applications of 4 Bromo 5 Chloro 1,3 Dimethyl 1h Pyrazole in Advanced Chemical Research and Materials Science
Utility as a Versatile Building Block and Synthetic Intermediate in Organic Synthesis
The strategic placement of bromine and chlorine atoms on the 1,3-dimethyl-1H-pyrazole core endows 4-bromo-5-chloro-1,3-dimethyl-1H-pyrazole with significant potential as a versatile building block for the synthesis of more complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, a key advantage in multi-step organic synthesis. Pyrazole (B372694) scaffolds are prevalent in a wide array of bioactive molecules, and the ability to introduce diverse substituents through cross-coupling reactions is a testament to the utility of their halogenated precursors. researchgate.netscispace.com
The bromine atom at the 4-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast library of substituted pyrazole derivatives. For instance, the Suzuki-Miyaura coupling of a bromo-pyrazole with an arylboronic acid can introduce a new aryl group onto the pyrazole ring, a common motif in pharmacologically active compounds. chemscene.com
Below is a representative table of cross-coupling reactions that halogenated pyrazoles can undergo, illustrating the potential synthetic pathways for this compound.
| Reaction Type | Reactant | Catalyst | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 4-Aryl-5-chloro-1,3-dimethyl-1H-pyrazole |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | 4-Alkynyl-5-chloro-1,3-dimethyl-1H-pyrazole |
| Heck | Alkene | Pd(OAc)₂ | 4-Alkenyl-5-chloro-1,3-dimethyl-1H-pyrazole |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ | 4-Amino-5-chloro-1,3-dimethyl-1H-pyrazole |
Role in Ligand Design for Catalysis and Coordination Chemistry
The pyrazole nucleus, with its two adjacent nitrogen atoms, is an excellent ligand for a wide variety of metal ions. researchgate.net The electronic properties of the pyrazole ring can be fine-tuned by the introduction of substituents, which in turn influences the properties of the resulting metal complexes. The electron-withdrawing nature of the bromine and chlorine atoms in this compound can modulate the donor-acceptor properties of the pyrazole nitrogen atoms, impacting the stability and catalytic activity of their coordination compounds. tsijournals.com
Pyrazole-based ligands have been successfully employed in a range of catalytic transformations, including oxidation and polymerization reactions. sryahwapublications.comorientjchem.org For example, copper complexes with pyrazole-derived ligands have shown catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. sryahwapublications.com Furthermore, the use of pyrazoles as ligands has been shown to significantly enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. orientjchem.orgnih.gov
The versatility of the pyrazole scaffold allows for the synthesis of a variety of ligand architectures, from simple monodentate ligands to more complex polydentate chelating agents. The presence of the halogen atoms in this compound provides synthetic handles for the elaboration of such complex ligands.
Exploration as Precursors for Advanced Materials
The unique electronic and structural features of pyrazole derivatives make them attractive candidates for the development of advanced materials with novel optical and electronic properties.
Semiconducting Material Development
While specific research on this compound for semiconducting materials is not extensively documented, the broader class of pyrazole-containing polymers and oligomers has shown promise in this area. researchgate.net The incorporation of heterocyclic rings into conjugated polymer backbones is a well-established strategy for tuning the electronic properties of organic semiconductors. ias.ac.in The electron-deficient nature of the halogenated pyrazole ring could be exploited to create n-type or ambipolar semiconducting materials.
The synthesis of such materials would likely involve the polymerization of pyrazole-containing monomers, which could be derived from this compound through cross-coupling reactions to introduce polymerizable functional groups.
Investigation of Photophysical Properties (e.g., dyeing and fluorescence)
Pyrazole derivatives are known to be present in the core structure of some dyes and have been investigated for their fluorescence properties. tsijournals.comnih.gov The emission characteristics of fluorescent pyrazoles can be modulated by the nature and position of substituents on the pyrazole ring. The introduction of electron-donating or electron-withdrawing groups can lead to shifts in the absorption and emission wavelengths, as well as changes in the fluorescence quantum yield. sryahwapublications.com
The halogen atoms in this compound can influence its photophysical properties. While detailed studies on this specific compound are limited, research on other halogenated heterocyclic compounds suggests that the presence of halogens can lead to phenomena such as the heavy-atom effect, which can promote intersystem crossing and potentially lead to phosphorescence. organic-chemistry.org
The following table summarizes the typical photophysical properties of some substituted pyrazoline derivatives, providing a general context for the potential fluorescence of compounds derived from this compound.
| Compound Type | Absorption Maxima (nm) | Emission Maxima (nm) | Solvent |
| 3,5-diaryl substituted 2-pyrazolines | 280-336 | 300-370 | Ethanol (B145695)/DMSO |
| Pyrazole oxadiazole derivatives | Not specified | 410-450 | Not specified |
Contribution to the Development of Novel Synthetic Methodologies
The study of the reactivity of polysubstituted pyrazoles like this compound contributes to the broader field of heterocyclic chemistry and the development of new synthetic methodologies. The selective manipulation of the C-Br and C-Cl bonds, for instance, can provide insights into the nuances of cross-coupling reactions and regioselectivity.
Furthermore, the synthesis of this compound itself is an exercise in synthetic methodology. The regioselective halogenation of the pyrazole ring is a key challenge that requires careful control of reaction conditions. The development of efficient and selective methods for the synthesis of such polysubstituted heterocycles is an ongoing area of research in organic chemistry.
Q & A
Q. Key Evidence :
- Vilsmeier-Haack conditions (using ) enable formylation of pyrazole intermediates, critical for directing halogenation .
- Bromination at position 4 is favored due to steric and electronic effects of the methyl groups .
Advanced: How can reaction conditions be optimized to improve yield in halogenation steps?
Methodological Answer:
Optimization involves:
Q. Data from Literature :
- Reaction time of 10 hours at 120°C under yielded 55% product in a related pyrazole synthesis .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl (if present) and C-Br/C-Cl stretches (650–800 cm) .
- H NMR : Methyl groups appear as singlets (~δ 2.3–2.5 ppm); pyrazole protons as deshielded signals (δ 7.5–8.0 ppm) .
- Mass Spectrometry : Molecular ion peaks at 239 (M) confirm molecular weight.
Q. Case Study :
- In a related compound, C NMR confirmed methyl group positions (δ 36.4 ppm for N-CH) .
Basic: What crystallographic methods determine molecular packing?
Methodological Answer:
Q. Key Findings :
Advanced: How do intermolecular forces influence physicochemical properties?
Methodological Answer:
Q. Evidence :
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust .
- PPE : Nitrile gloves, goggles, and lab coats prevent skin/eye contact .
- Storage : Keep in airtight containers away from oxidizers at ≤4°C .
Advanced: How to analyze contradictory biological activity data in pyrazole derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
